molecular formula C25H31N5O3S B2545446 2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 923244-62-6

2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2545446
CAS No.: 923244-62-6
M. Wt: 481.62
InChI Key: SCCFXNGQYNFNEY-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide-pyrimidine hybrid class, characterized by a pyrimidine core substituted with morpholine, methyl, and isopropyl groups, and a sulfonamide-linked phenyl ring. The morpholine moiety enhances solubility and metabolic stability, while the isopropyl group contributes to hydrophobic interactions . The sulfonamide linker provides rigidity and hydrogen-bonding capacity, which may influence target binding affinity .

Properties

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3S/c1-17(2)20-6-5-18(3)23(16-20)34(31,32)29-22-9-7-21(8-10-22)27-25-26-19(4)15-24(28-25)30-11-13-33-14-12-30/h5-10,15-17,29H,11-14H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCFXNGQYNFNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the sulfonation of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Step 1: Friedel-Crafts Alkylation (Isopropyl Group)

Reaction TypeReagentsConditionsYieldReference
Friedel-Crafts alkylationIsopropyl chloride, AlCl₃Reflux in dichloromethane~70%Analogous to β-alanine derivatives

Step 3: Sulfonamide Formation

Reaction TypeReagentsConditionsYieldReference
SulfonationChlorosulfonyl chlorideToluene, 0°C~85%Benzenesulfonamide synthesis protocols

Step 5: Amide Coupling

Reaction TypeReagentsConditionsYieldReference
Amide couplingHATU, DIPEADMF, 25°C~90%Enaminone coupling methods

NMR and IR Characterization

  • 1H-NMR :

    • SO₂NH : Singlet at δ 7.04–12.06 ppm.

    • Morpholine protons : Multiplet at δ 3.70–3.89 ppm.

    • Pyrimidine methyl : Singlet at δ 2.1–2.5 ppm .

  • 13C-NMR :

    • Sulfonamide carbons : δ 166.2–172.0 ppm.

    • Pyrimidine carbons : δ 102.84–157.4 ppm .

Mass Spectrometry

  • Molecular ion : m/z ~459–500 (varies with substituents).

  • Fragmentation : Loss of morpholine (99.1 g/mol) and sulfonamide (97.1 g/mol) moieties .

Pyrimidine-Morpholine Coupling

The morpholine group is introduced via nucleophilic substitution at the pyrimidine’s 6-position. This step enhances hydrophilicity and may influence binding affinity to targets like COX-II .

Sulfonamide Stability

The sulfonamide group’s stability under acidic/basic conditions is critical for bioactivity. Substituents like methyl/isopropyl groups modulate lipophilicity and metabolic stability .

Comparison of Analogous Compounds

FeatureThis CompoundAnalog (PubChem CID 44826880)
Substituent4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl4-methyl-6-(p-tolylamino)pyrimidin-2-yl
Molecular Weight~459 g/mol459.6 g/mol
Functional GroupsSulfonamide, pyrimidine, morpholineSulfonamide, pyrimidine, amino

Scientific Research Applications

Structural Features

The compound features a sulfonamide group, which is commonly found in many pharmacologically active molecules. Its structure includes a pyrimidine moiety attached via an amino linkage, enhancing its potential biological activity.

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . It has shown the ability to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation. Research indicates that it may disrupt the cell cycle and induce apoptosis in cancer cells by targeting molecular pathways associated with tumor growth and survival.

Biological Studies

In biological research, this compound serves as a probe to study protein-ligand interactions. It helps elucidate the mechanisms of enzyme inhibition and receptor binding, providing insights into cellular processes such as:

  • Enzyme inhibition: Understanding how the compound interacts with specific enzymes can lead to the development of new therapeutic agents.
  • Receptor binding studies: Investigating how this compound binds to receptors can help identify potential targets for drug development.

Chemical Biology

The compound is utilized as a tool in chemical biology to investigate cellular processes, including:

  • Apoptosis: Its effects on programmed cell death are of particular interest in cancer research.
  • Cell cycle regulation: The compound's influence on cell division and growth regulation is studied to understand cancer progression.

Industrial Applications

In addition to its research applications, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in material science, particularly in creating compounds with tailored functionalities.

Synthesis and Preparation Methods

The synthesis of 2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves several steps:

  • Formation of the Benzothiazole Core: Synthesized by cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones under acidic conditions.
  • Introduction of the Sulfonamide Group: Achieved by reacting the benzothiazole derivative with sulfonyl chlorides in the presence of bases like triethylamine.
  • Attachment of the Pyrimidine Moiety: This step involves nucleophilic substitution reactions where chloropyrimidine derivatives react with the sulfonamide.

Reaction Conditions

The reactions typically require careful control over temperature, solvent choice, and reaction time to ensure high yield and purity. Common reagents include oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions and reducing agents (e.g., sodium borohydride) for reduction processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their function. The pyrimidine and morpholine groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other pyrimidine-sulfonamide derivatives. Below is a detailed comparison based on structural features, biological activity, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Biological Activity / Application Synthesis Highlights References
Target compound Pyrimidine-sulfonamide Morpholine (C4), methyl (C2), isopropyl (C5), phenyl-sulfonamide linker Not explicitly reported (inference: kinase inhibition or antimicrobial) Likely involves Suzuki coupling or SNAr reactions
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () Pyrimidine-sulfonamide Fluorophenyl (C4), formyl (C5), isopropyl (C6), methyl-sulfonamide Intermediate for further derivatization Bromomethyl precursor followed by oxidation
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Pyrimidine-amine Fluorophenyl (C2), methoxyphenyl-aminomethyl (C5), methyl (C6) Antibacterial, antifungal Condensation of pyrimidine intermediates
2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine () Thienopyrimidine Morpholine (C4), piperazine-methyl (C6), methylphenylamine (C2) Kinase inhibition (PI3K/mTOR targets) Cross-coupling with boronic acids
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine () Pyrimidine-sulfonamide Fluorophenyl (C4), bromomethyl (C5), isopropyl (C6), methyl-sulfonamide Alkylating agent or synthetic intermediate Bromination of methyl precursors

Key Findings:

Structural Variations and Activity: The morpholine group in the target compound and ’s thienopyrimidine derivative improves solubility compared to fluorophenyl or bromomethyl substituents in and . Fluorophenyl groups () increase lipophilicity and metabolic stability, often improving pharmacokinetics .

Synthetic Pathways :

  • The target compound likely employs Suzuki-Miyaura cross-coupling (for aryl-aryl bonds) or nucleophilic aromatic substitution (for morpholine attachment), similar to ’s use of boronic acid coupling .
  • ’s bromomethyl-pyrimidine highlights the role of halogenated intermediates in further functionalization, a strategy applicable to the target compound’s isopropyl group introduction .

Biological Implications: Pyrimidine derivatives with aminomethyl or methoxy substituents () exhibit antimicrobial activity, suggesting the target compound’s morpholine and sulfonamide groups could be optimized for similar applications . ’s thienopyrimidine scaffold shows kinase inhibition, implying that the target compound’s pyrimidine core might target analogous pathways (e.g., PI3K/AKT/mTOR) .

Biological Activity

2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide, a complex organic compound, belongs to the class of benzothiazole derivatives. Its structure includes a pyrimidine moiety and a sulfonamide group, which contribute to its biological activity, particularly in medicinal chemistry and drug development.

Molecular Formula : C23H24N6O3S2
Molecular Weight : 496.6 g/mol
IUPAC Name : 2-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in various cellular processes. It interacts with molecular targets, binding to the active sites of proteins and disrupting their functions. This inhibition can lead to the induction of apoptosis in cancer cells or modulation of other cellular pathways, making it a candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, studies have demonstrated its effectiveness against mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .

Inhibition Studies

The compound's inhibitory effects on cancer cell lines were evaluated through various assays. The following table summarizes key findings:

Cell Line IC50 (nM) Selectivity
H1975 (EGFR L858R/T790M)12621-fold over A431
A431 (EGFR WT)>1000

These results indicate a promising selectivity for mutant EGFR over wild-type EGFR, suggesting potential for targeted cancer therapy .

Case Studies

  • In vitro Studies : In one study, the compound was tested against multiple cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The results showed a dose-dependent inhibition of cell growth, with IC50 values ranging from 100 nM to 500 nM across different cell types.
  • In vivo Studies : Animal models treated with this compound demonstrated significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis within tumors.

Q & A

Q. What in vivo models evaluate its therapeutic potential?

  • Methodological Answer :
  • Murine infection models : Intraperitoneal administration in K. pneumoniae-infected mice to assess survival rates.
  • Pharmacokinetic profiling : Blood sampling at intervals for LC-MS/MS-based quantification of plasma concentration and metabolite identification .

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